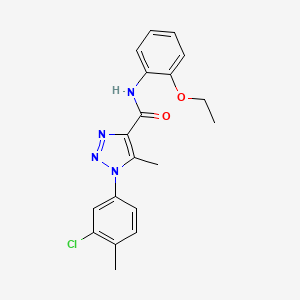
1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
This compound features a triazole ring, which is known for its role in various biological activities, including antifungal and anticancer properties.
Antimicrobial Activity
Research has shown that triazole derivatives demonstrate significant antimicrobial properties. A study indicated that similar compounds within this class exhibited activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL . The specific compound has not been extensively studied for its antimicrobial properties; however, its structural analogs suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
Antimalarial Activity
Recent research has highlighted the potential of triazole-containing compounds as antimalarials. A study evaluated derivatives of 1,2,3-triazole for their activity against Plasmodium falciparum, revealing some compounds with IC50 values below 5 µM and favorable selectivity indices . While the specific compound's antimalarial activity remains to be explored, the findings from related studies indicate a promising avenue for future research.
Cytotoxicity and Safety Profile
The cytotoxic effects of triazole derivatives have been assessed using various mammalian cell lines. Compounds similar to our target have shown low cytotoxicity (CC50 > 100 μM) and did not induce hemolysis at tested doses . This safety profile is crucial for developing therapeutic agents with minimal side effects.
Study on Antimicrobial Properties
A recent investigation into similar triazole compounds reported significant antimicrobial activity against clinical strains of Staphylococcus epidermidis, with MIC values as low as 2 µg/mL . This study underscores the potential of modifications in the triazole structure to enhance antibacterial efficacy.
Evaluation of Anticancer Activity
In a comparative study of various quinoxaline derivatives, some exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin. The most active quinoxaline derivative showed IC50 values of 1.9 µg/mL against HCT-116 cells . Such findings suggest that our target compound may also possess similar anticancer properties warranting further investigation.
Table 1: Summary of Biological Activities of Triazole Derivatives
特性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-4-26-17-8-6-5-7-16(17)21-19(25)18-13(3)24(23-22-18)14-10-9-12(2)15(20)11-14/h5-11H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITLDQSXHFRNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














